Sodium Iodide Dichloride
Description
Overview of Polyhalogen Anions and Interhalogen Compounds
Polyhalogen anions are a class of polyatomic anions composed entirely of halogen atoms. researchgate.net These species can be homopolyatomic, containing atoms of a single halogen (e.g., triiodide, I₃⁻), or heteropolyatomic, containing atoms of different halogens (e.g., dichloroiodate(I), ICl₂⁻). researchgate.net The formation of polyhalogen anions is a testament to the ability of halogens to form extended networks through halogen bonding. researchgate.net
Interhalogen compounds, on the other hand, are neutral molecules consisting of two or more different halogen atoms. wikipedia.org Their general formula is XYn, where X is the less electronegative halogen and n is an odd number (1, 3, 5, or 7). wikipedia.org These compounds are typically more reactive than their parent halogens, with the exception of F₂. vedantu.com The interaction of interhalogen compounds with halide ions is a common route to the formation of heteropolyhalogen anions.
The stability of polyhalogen anions is influenced by several factors, including the nature of the counterion. Large, non-polarizable cations are generally required to stabilize polyhalogen anions in the solid state.
Specific Significance of the Iodine Dichloride Anion (ICl₂⁻) in Chemical Science
The iodine dichloride anion (ICl₂⁻) is a prominent and extensively studied member of the dihaloiodate(I) family. Its significance in chemical science stems from its linear geometry and the nature of the bonding between the central iodine atom and the two chlorine atoms. wikipedia.org
According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central iodine atom in the ICl₂⁻ anion has three lone pairs of electrons and two bonding pairs. quora.comvedantu.com To minimize repulsion, the three lone pairs occupy the equatorial positions of a trigonal bipyramidal arrangement, forcing the two chlorine atoms into the axial positions. This results in a linear or near-linear Cl-I-Cl arrangement with a bond angle of approximately 180°. vedantu.com
The bonding in the ICl₂⁻ anion can be described as a three-center, four-electron (3c-4e) bond. This model involves the overlap of the p-orbital of the central iodine atom with the p-orbitals of the two terminal chlorine atoms. The resulting molecular orbitals consist of a bonding orbital, a non-bonding orbital, and an antibonding orbital. The four valence electrons (two from the I-Cl single bonds and two from the negative charge) occupy the bonding and non-bonding orbitals, leading to a stable linear structure.
The ICl₂⁻ anion is a versatile reagent in organic synthesis, often utilized in iodination and other halogenation reactions. researchgate.net Its reactivity and selectivity can be tuned by the choice of the counterion.
| Property | Value |
|---|---|
| Molecular Formula | ICl₂⁻ |
| Geometry | Linear |
| Bond Angle (Cl-I-Cl) | ~180° |
| Hybridization of Central Iodine | sp³d |
| Bonding Model | Three-center, four-electron (3c-4e) |
Historical Development and Evolution of Research on Dihaloiodate(I) Salts
The study of polyhalogen anions has a history dating back to the early 19th century. A significant early milestone was the discovery of the triiodide anion (I₃⁻) in 1819, which was observed to form when iodine was dissolved in an aqueous solution of potassium iodide. tandfonline.com This discovery laid the groundwork for the exploration of other polyhalogen species.
The synthesis and characterization of salts containing the dichloroiodate(I) anion followed later, as synthetic techniques and analytical methods advanced. Early research focused on the preparation of these salts through the reaction of iodine monochloride (ICl) with a source of chloride ions, or by the direct reaction of iodine and a chloride salt in the presence of an oxidizing agent.
The structural elucidation of the ICl₂⁻ anion was a key development in understanding its chemistry. Early spectroscopic studies, followed by X-ray crystallographic analyses of various dichloroiodate(I) salts, confirmed the linear geometry of the anion. These structural studies were crucial in validating the theoretical models of bonding in polyhalogen anions.
The 20th and 21st centuries have seen continued interest in dihaloiodate(I) salts, with research focusing on the synthesis of new salts with novel counterions, including large organic cations. This has allowed for a more detailed investigation of the influence of the cation on the structure and reactivity of the ICl₂⁻ anion. Furthermore, the application of computational chemistry has provided deeper insights into the electronic structure and bonding of these fascinating species.
| Year | Key Discovery/Development | Significance |
|---|---|---|
| 1819 | Discovery of the triiodide (I₃⁻) anion. tandfonline.com | First recognized example of a polyhalogen anion, paving the way for further research. |
| Early 20th Century | Development of synthetic methods for preparing dihaloiodate(I) salts. | Enabled the isolation and study of salts containing the ICl₂⁻ anion. |
| Mid-20th Century | Spectroscopic and X-ray crystallographic studies confirming the linear structure of the ICl₂⁻ anion. | Provided experimental evidence for the geometry and bonding in the dichloroiodate(I) anion. |
| Late 20th - Early 21st Century | Synthesis of dihaloiodate(I) salts with large, complex organic cations. | Allowed for fine-tuning of properties and further investigation of cation-anion interactions. |
| Ongoing | Application of computational chemistry to model the electronic structure and bonding of dihaloiodate(I) anions. | Provides deeper theoretical understanding of these species. |
Properties
Molecular Formula |
Cl2INa-2 |
|---|---|
Molecular Weight |
220.80 g/mol |
IUPAC Name |
sodium;dichloride;iodide |
InChI |
InChI=1S/2ClH.HI.Na/h3*1H;/q;;;+1/p-3 |
InChI Key |
ZHLIAXKJGSIDBT-UHFFFAOYSA-K |
Canonical SMILES |
[Na+].[Cl-].[Cl-].[I-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Sodium Dihaloiodate I
Direct Synthesis Approaches for Sodium Iodide Dichloride (NaICl₂)
Direct synthesis methods for this compound (NaICl₂) primarily involve the oxidation of iodine in the presence of a chloride source. These approaches are favored for their straightforward reaction pathways and the ready availability of precursors.
Reactions Involving Iodine, Halogen Acids, and Oxidizing Agents (e.g., H₂O₂)
A prominent method for the synthesis of dihaloiodate(I) salts involves the reaction of elemental iodine with a hydrogen halide and an oxidizing agent, such as hydrogen peroxide (H₂O₂). For the preparation of dichloroiodic acid (HICl₂), a precursor to this compound, elemental iodine is dissolved in a solvent like acetonitrile, followed by the addition of concentrated hydrochloric acid and aqueous hydrogen peroxide. frontiersin.orgnih.gov This mixture is typically stirred at room temperature to facilitate the formation of HICl₂, which presents as a yellow solution. frontiersin.orgnih.gov The subsequent addition of a sodium base would lead to the formation of NaICl₂.
The general reaction can be represented as: I₂ + 2 HCl + H₂O₂ → 2 HICl₂ + 2 H₂O
This in situ generation of dichloroiodic acid is a versatile route for preparing various dihaloiodate(I) salts. frontiersin.orgnih.gov For instance, the addition of an amine base to the HICl₂ solution results in the immediate formation of the corresponding amine dihaloiodate(I) salt. frontiersin.orgnih.gov
Another approach involves the use of sodium chlorate (B79027) as the oxidizing agent in a reaction with iodine and hydrochloric acid. This method has been demonstrated for the production of aqueous iodine chloride solutions, which are closely related to this compound. google.com
A more direct synthesis of a sodium dichloroiodate solution involves suspending powdered iodine in an aqueous solution of sodium chloride and then passing gaseous chlorine through the mixture. prepchem.com This process avoids the use of hydrogen peroxide and directly yields the desired sodium salt.
Synthesis through Halogen-Exchange or Redistribution Reactions
Halogen-exchange reactions, particularly the Finkelstein reaction, offer an alternative pathway for synthesizing iodo-compounds. manac-inc.co.jpdoubtnut.com This type of reaction involves the substitution of a halogen atom in a compound with a different halogen. manac-inc.co.jp While commonly used for converting alkyl chlorides or bromides to alkyl iodides using an alkali iodide like sodium iodide in a polar solvent, the principles can be adapted for the synthesis of interhalogen compounds. manac-inc.co.jpdoubtnut.comwikipedia.org
For instance, a chloroalkane or bromoalkane can be converted to an iodoalkane by reacting it with sodium iodide in acetone (B3395972). wikipedia.org The insolubility of the resulting sodium chloride or sodium bromide in acetone drives the reaction to completion. wikipedia.org While not a direct synthesis of NaICl₂, this highlights the utility of halogen exchange in forming new iodine-containing species.
A more relevant example is the preparation of a dichlorobromate(I) salt, which was achieved using N-chlorosuccinimide as an oxidant in a halogen-exchange type of reaction. frontiersin.org This suggests that similar strategies could be employed for the synthesis of this compound, potentially by reacting a suitable iodine precursor with a chlorinating agent.
Evaluation of Precursor Purity and its Impact on Product Formation
The purity of precursors is a critical factor that can significantly influence the outcome of the synthesis of dihaloiodate(I) salts. The presence of impurities can lead to side reactions and the formation of undesired byproducts, thereby reducing the yield and purity of the target compound.
For example, in the synthesis of amine dihaloiodate(I) salts, the stability of the resulting salt is highly dependent on the structure of the amine precursor. frontiersin.orgnih.gov The use of non-sterically hindered bases can lead to the decomposition of the dihaloiodate(I) salt and the formation of complexes with interhalogen compounds. frontiersin.orgnih.gov This underscores the importance of selecting appropriate and pure precursors to achieve the desired product.
Furthermore, the presence of water can accelerate the oxidation of iodides to molecular iodine, which can then form triiodide complexes, imparting a yellow color to the product. wikipedia.org Therefore, controlling the water content and storing precursors under dry conditions is essential for maintaining their purity and ensuring the formation of the desired dihaloiodate(I) salt. wikipedia.org
Synthesis of Dihaloiodate(I) Salts with Various Cationic Counterparts
The properties and stability of dihaloiodate(I) salts are significantly influenced by the nature of the cationic counterpart. Researchers have explored a range of cations, particularly amine-based cations, to modulate these properties.
Preparation of Amine-Based Dihaloiodate(I) Salts
A general and effective method for preparing amine-based dihaloiodate(I) salts involves an acid-base reaction between preformed dihaloiodic acid (HIX₂) and an amine base. frontiersin.orgnih.gov The dihaloiodic acid is typically synthesized in situ through the oxidation of elemental iodine with hydrogen peroxide in the presence of the corresponding hydrogen halide (HCl or HBr). frontiersin.orgnih.gov
The synthesis process generally involves dissolving iodine in a suitable solvent like acetonitrile, adding the concentrated hydrogen halide and hydrogen peroxide, and allowing the reaction to proceed to form the dihaloiodic acid. frontiersin.orgnih.gov Subsequently, the amine base is added to this solution, leading to the precipitation or isolation of the amine dihaloiodate(I) salt. frontiersin.orgnih.gov This method has been successfully applied to a variety of heterocyclic amines, including both tertiary and quaternary amines. frontiersin.orgnih.govresearchgate.net
The following table provides examples of amine bases used in the synthesis of ammonium (B1175870) dihaloiodates(I):
| Amine Base | Type |
| 2,4,6-tri-tert-butylpyridine (B184576) (TBP) | Tertiary, Sterically Hindered |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Tertiary, Non-Sterically Hindered |
| 1,3,5,7-tetraazaadamantane (HMTA) | Tertiary, Non-Sterically Hindered |
| Diazabicycloundecene (DBU) | Tertiary, Non-Sterically Hindered |
| Monomethylated DABCO derivatives | Quaternary |
| Dimethylated DABCO derivatives | Quaternary |
This table showcases a selection of amine bases utilized in the synthesis of dihaloiodate(I) salts, highlighting the structural diversity of the cationic counterparts.
Influence of Cationic Steric Hindrance on Salt Stability
The steric properties of the cationic counterpart have a profound effect on the stability of the resulting dihaloiodate(I) salt. A key finding is that sterically hindered cations can enhance the stability of the salt by preventing decomposition pathways.
For example, dihaloiodate(I) salts formed with the sterically hindered base 2,4,6-tri-tert-butylpyridine were found to be stable. frontiersin.orgnih.gov The bulky tert-butyl groups on the pyridine (B92270) ring effectively shield the dihaloiodate(I) anion, preventing the formation of intermolecular interactions, such as halogen bonds, that can lead to decomposition. frontiersin.orgnih.gov
In contrast, dihaloiodate(I) salts prepared with non-sterically hindered bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,3,5,7-tetraazaadamantane (HMTA) were observed to be less stable. frontiersin.orgnih.gov These salts have a tendency to decompose, forming complexes with interhalogen compounds through the formation of N···X (where X is a halogen) halogen bonds. frontiersin.orgnih.gov In some cases, interesting decomposition products were observed during crystallization. frontiersin.org
This demonstrates a clear correlation between the steric bulk of the cation and the stability of the dihaloiodate(I) salt, a crucial consideration in the design and synthesis of these compounds for various applications.
Green Chemistry Approaches in Dihaloiodate(I) Synthesis
Green chemistry principles, which aim to make chemical processes more environmentally benign, are highly applicable to the synthesis of sodium dihaloiodate(I). A significant green aspect of the known synthetic routes is the predominant use of water as a solvent. prepchem.comacs.orgias.ac.in Water is a non-toxic, non-flammable, and abundant solvent, making its use preferable to volatile organic compounds that can contribute to air pollution and pose health risks.
The synthesis of related dichloroiodate salts has been demonstrated using inexpensive and readily available reagents, such as household bleach (an aqueous solution of sodium hypochlorite) and sodium iodide, which aligns with the green chemistry principle of using accessible and less hazardous feedstocks. acs.org Furthermore, these syntheses can often be conducted at ambient room temperature, which reduces the energy consumption and associated environmental footprint that would result from heating or cooling the reaction mixture. prepchem.comresearchgate.net
Recent research has also shown that sonication, the use of ultrasound energy, can effectively promote reactions involving aqueous this compound as a reagent. researchgate.net This technique, known as sonochemistry, can enhance reaction rates and yields, often under milder conditions and in shorter time frames than traditional methods, thereby contributing to energy efficiency. The development of these aqueous, room-temperature, and potentially sonication-assisted methods demonstrates a clear trend towards more sustainable synthetic pathways for dihaloiodate(I) compounds.
| Green Chemistry Principle | Application in Dihaloiodate(I) Synthesis | Benefit |
| Use of Safer Solvents | Syntheses are predominantly conducted in aqueous media. prepchem.comacs.orgias.ac.in | Eliminates the need for hazardous organic solvents. |
| Energy Efficiency | Reactions can proceed at room temperature without heating. prepchem.comresearchgate.net | Reduces energy consumption and costs. |
| Use of Readily Available Feedstocks | Employs inexpensive reagents like sodium hypochlorite (B82951) (bleach). acs.org | Enhances economic viability and accessibility. |
| Process Intensification | Sonication can be used to accelerate reactions. researchgate.net | Potentially shortens reaction times and saves energy. |
Mechanistic Considerations in Dihaloiodate(I) Formation Pathways
Step 1: Formation of Iodine Monochloride I₂(s) + Cl₂(g) → 2ICl(l) chemedx.org
In this intermediate, iodine monochloride (ICl) is a polar molecule and acts as a Lewis acid, meaning it is capable of accepting a pair of electrons.
The second crucial step involves the reaction of this Lewis acid (ICl) with a Lewis base. In the synthetic preparations, the reaction medium is rich in chloride ions (Cl⁻) provided by the dissolved sodium chloride. prepchem.com The chloride ion, with its available lone pairs of electrons, functions as an effective Lewis base. It donates an electron pair to the iodine atom of ICl, forming a coordinate covalent bond and resulting in the stable, linear dichloroiodate(I) anion.
Step 2: Formation of the Dichloroiodate(I) Anion ICl(l) + Cl⁻(aq) → [ICl₂]⁻(aq)
I⁻(aq) + Cl₂(g) + Cl⁻(aq) → [ICl₂]⁻(aq) + Cl⁻(aq)
This mechanistic pathway, involving the formation of an iodine monochloride intermediate followed by its reaction with a chloride ion, accounts for the successful synthesis of the this compound compound.
Advanced Spectroscopic Characterization of the Icl2− Anion and Sodium Iodide Dichloride
Vibrational Spectroscopy for Anion Structure and Bonding Analysis
Vibrational spectroscopy is a cornerstone in the characterization of the ICl₂⁻ anion, providing direct evidence for its linear and symmetric structure.
Far-infrared (Far-IR) spectroscopy is particularly well-suited for studying the low-frequency vibrations characteristic of heavy interhalogen anions like ICl₂⁻. The spectrum of the ICl₂⁻ anion is dominated by a strong absorption band corresponding to the asymmetric stretching vibration (ν₃). This mode is IR-active and provides a clear diagnostic marker for the presence of the linear Cl-I-Cl structure. Studies have also investigated the interaction-induced spectra of related halogens in solution, analyzing the data in terms of quadrupole-polarisability interaction mechanisms. rsc.org
Table 1: Far-IR Vibrational Frequencies for the ICl₂⁻ Anion
| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| ν₁ | Symmetric Stretch | ~250 (Raman active) |
| ν₂ | Bending Mode | ~125 (IR active) |
Note: The symmetric stretch (ν₁) is typically inactive in the IR spectrum for a perfectly linear and symmetric D∞h molecule but can sometimes be observed as a weak feature due to lattice effects or slight distortions in the solid state.
Modern infrared techniques offer enhanced spatial resolution and sensitivity, opening new avenues for the study of anion-containing materials.
Quantum Cascade Laser Infrared (QCL-IR) Spectroscopy provides high-resolution spectral data and is particularly useful for real-time monitoring of chemical reactions and for analyzing aqueous systems. spectroscopyonline.comornl.gov Its high power output and narrow linewidth make it ideal for detecting and identifying specific chemical species, even in complex mixtures. spectroscopyonline.comnih.govblockeng.com This technique could be applied to study the formation and reactions of the ICl₂⁻ anion in solution with high precision.
Atomic Force Microscope Infrared (AFM-IR) Spectroscopy combines the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy. patsnap.comnih.govelettra.eu This technique can provide nanoscale chemical maps, allowing for the correlation of morphological features with chemical composition. patsnap.comelettra.eu For a material like sodium iodide dichloride, AFM-IR could be used to probe the distribution of the ICl₂⁻ anions on a surface or within a composite material at the nanoscale. patsnap.comacs.org
Optical Photothermal Infrared (O-PTIR) Spectroscopy is an emerging technique that overcomes the diffraction limit of conventional IR spectroscopy, offering submicron spatial resolution. nih.govfrontiersin.orgphotonics.comphotothermal.com O-PTIR measures the photothermal response of a sample to IR radiation, providing high-quality spectra without the scattering artifacts that can affect traditional IR measurements. nih.govphotonics.com This would be particularly advantageous for studying the heterogeneity and grain boundaries in solid this compound samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²³Na NMR, serves as a powerful tool for investigating the local environment of the sodium cation in this compound and for probing reaction mechanisms.
²³Na is a quadrupolar nucleus, meaning its NMR signal is sensitive to the symmetry of the local electric field. huji.ac.il The line width of the ²³Na NMR signal increases as the asymmetry of the environment around the sodium ion increases. huji.ac.il This property can be used to study ion-pairing and complexation in solutions containing this compound. Changes in the chemical shift and line width of the ²³Na signal can provide insights into the interactions between the Na⁺ cation and the ICl₂⁻ anion.
Furthermore, NMR techniques are widely used to elucidate reaction mechanisms. aip.org For example, in studies of sodium-oxygen batteries, ²³Na solid-state NMR (ssNMR) has been used to identify the various sodium-containing products formed during discharge, such as sodium peroxide and sodium carbonate. acs.org A similar approach could be employed to monitor reactions involving this compound, providing information on the formation of intermediates and final products. The quantitative nature of NMR can also be leveraged for the analysis of sodium content in various samples. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Transient Species Detection
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule or ion and is instrumental in identifying and characterizing transient species in solution. The ICl₂⁻ anion exhibits characteristic absorption bands in the UV region. These absorptions are attributed to σ → σ* electronic transitions within the linear triatomic anion.
Studies on related interhalogen species, such as iodine monochloride (ICl), have shown that they exhibit absorption bands leading to dissociation into atoms. aps.org The UV-Vis spectrum of the ICl₂⁻ anion is crucial for understanding its electronic structure and photochemical reactivity. Furthermore, UV-Vis spectroscopy is a valuable tool for monitoring the kinetics of reactions involving the ICl₂⁻ anion, such as its disproportionation in aqueous solutions. nrc.gov The characteristic absorbance of the iodide ion at around 226 nm is often used for its detection and quantification. researchgate.net
Table 2: Representative UV-Vis Absorption Maxima for Iodide-Containing Species
| Species | Solvent | λ_max (nm) |
|---|---|---|
| I⁻ | Water | ~226 researchgate.net |
| I₃⁻ | Water | ~288, ~350 researchgate.net |
Note: The exact positions of the absorption maxima for ICl₂⁻ can vary depending on the solvent and the counter-ion.
X-ray Absorption Spectroscopy (XAS) and Related Techniques for Local Structure Elucidation
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. For this compound, XAS at the iodine K-edge can be used to determine the I-Cl bond lengths and the coordination number of the iodine atom with high precision. nih.govresearchgate.netru.nl
The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the iodine atom. ru.nl The position of the absorption edge shifts to higher energy with an increasing formal oxidation state of iodine. researchgate.net The Extended X-ray Absorption Fine Structure (EXAFS) region provides quantitative information about the distances, coordination numbers, and identities of the neighboring atoms. acs.org By analyzing the EXAFS oscillations, the precise I-Cl bond distance in the ICl₂⁻ anion can be determined. XAS is particularly valuable for studying materials where long-range order may be absent, such as in solutions or amorphous solids. aps.org
Structural Elucidation and Solid State Chemistry of Sodium Dihaloiodate I
Crystal Structure Determination Methodologies
The precise arrangement of atoms within a crystalline solid is fundamental to understanding its physical and chemical properties. For sodium dichloroiodate(I), a combination of diffraction techniques is employed to elucidate its three-dimensional structure.
X-ray Single Crystal Diffraction for Anionic Geometry
X-ray single crystal diffraction stands as the definitive method for determining the precise three-dimensional structure of molecules and the geometry of their constituent ions. rigaku.comcarleton.edu This technique provides unparalleled accuracy in measuring molecular dimensions, making it the only method for unambiguously determining absolute structure. rigaku.com When a single crystal of a substance is exposed to a monochromatic X-ray beam, the regular arrangement of atoms within the crystal lattice acts as a three-dimensional diffraction grating. carleton.edu The resulting diffraction pattern, a series of spots of varying intensity, contains the information needed to map the electron density and thus the positions of the atoms within the unit cell. researchgate.net
For sodium dichloroiodate(I), this technique is crucial for precisely determining the bond lengths and angles within the dichloroiodate(I) anion (ICl₂⁻). This allows for a detailed analysis of the anionic geometry, revealing the spatial relationship between the central iodine atom and the two chlorine atoms. carleton.edu The data obtained from single-crystal X-ray diffraction, such as unit cell dimensions, bond lengths, and bond angles, are fundamental to understanding the coordination environment of the anion. carleton.edu
X-ray Powder Diffraction (XRPD) for Polycrystalline Samples
While single-crystal X-ray diffraction provides the most detailed structural information, obtaining suitable single crystals can be challenging. In such cases, or for routine characterization, X-ray powder diffraction (XRPD) is an invaluable tool. latech.edu This technique is used for phase identification, determination of lattice parameters, and assessing the purity of polycrystalline materials. latech.edurutgers.edu
In an XRPD experiment, a finely powdered sample containing a vast number of randomly oriented crystallites is irradiated with X-rays. rutgers.edu Instead of discrete spots, the diffraction pattern consists of a series of concentric cones of diffracted X-rays, which are recorded as a plot of intensity versus the diffraction angle (2θ). latech.edu This pattern is a fingerprint of the crystalline phase present. rutgers.edu For sodium dichloroiodate(I), XRPD can be used to confirm the identity of the synthesized compound by comparing its diffraction pattern to known standards or calculated patterns. It is also instrumental in studying phase transitions and the effects of temperature or pressure on the crystal structure. nih.gov
| Parameter | X-ray Single Crystal Diffraction | X-ray Powder Diffraction |
| Sample Type | Single Crystal | Polycrystalline Powder |
| Information Obtained | Precise atomic coordinates, bond lengths, bond angles, absolute structure | Phase identification, lattice parameters, sample purity, crystallite size |
| Data Format | 3D pattern of discrete reflections | 1D pattern of intensity vs. 2θ |
| Primary Use | Detailed structural elucidation | Routine characterization and phase analysis |
Advanced Crystallographic Techniques (e.g., MicroED, CryoEM) for Complex Structures
For particularly challenging samples, such as extremely small crystals or complex biological macromolecules, advanced crystallographic techniques have emerged. While not yet standard for simple inorganic salts like sodium dichloroiodate(I), techniques like Microcrystal Electron Diffraction (MicroED) and Cryogenic Electron Microscopy (CryoEM) are pushing the boundaries of structural determination.
MicroED is analogous to X-ray diffraction but uses a beam of electrons to probe the structure of nanocrystals. This allows for the structural analysis of crystals that are far too small for conventional X-ray diffraction experiments. CryoEM, on the other hand, is primarily used for determining the structure of large protein complexes and viruses by imaging them at cryogenic temperatures. While the application of these specific techniques to sodium dichloroiodate(I) is not commonly reported, they represent the cutting edge of crystallographic analysis for more complex systems.
Analysis of the ICl₂⁻ Anion's Geometry and Coordination Environment
The dichloroiodate(I) anion (ICl₂⁻) is a linear or near-linear triatomic species. Its geometry is a direct consequence of the arrangement of bonding and non-bonding electron pairs around the central iodine atom, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.
The central iodine atom in the ICl₂⁻ anion is surrounded by two bonding pairs of electrons (from the I-Cl bonds) and three lone pairs of electrons. youtube.com This gives a total of five electron pairs, leading to a trigonal bipyramidal electron geometry. youtube.comyoutube.com To minimize repulsion, the three lone pairs occupy the equatorial positions of the trigonal bipyramid, while the two chlorine atoms occupy the axial positions. This arrangement results in a linear molecular geometry for the ICl₂⁻ anion, with an ideal bond angle of 180°. youtube.com
The coordination environment of the ICl₂⁻ anion within the crystal lattice of sodium dichloroiodate(I) is determined by the electrostatic interactions between the negatively charged anion and the positively charged sodium cations (Na⁺). The precise arrangement of these ions in the solid state is dictated by the need to achieve a stable, low-energy configuration, which is revealed through crystal structure determination methods.
| Feature | Description |
| Central Atom | Iodine (I) |
| Bonded Atoms | 2 Chlorine (Cl) atoms |
| Lone Pairs on Central Atom | 3 |
| Electron Geometry | Trigonal Bipyramidal |
| Molecular Geometry | Linear |
| Ideal Bond Angle | 180° |
| Hybridization | sp³d |
Solid-State Phenomena in Dihaloiodate(I) Compounds
The solid-state behavior of dihaloiodate(I) compounds, including sodium dichloroiodate(I), is influenced by factors such as crystalline stability and the potential for polymorphism.
Crystalline Stability and Polymorphism
Crystalline stability refers to the ability of a crystalline solid to maintain its structure over time and under varying conditions. The stability of sodium dichloroiodate(I) is dependent on the strength of the ionic bonds between the Na⁺ cations and the ICl₂⁻ anions, as well as the weaker intermolecular forces.
Polymorphism is the phenomenon where a chemical compound can exist in more than one crystalline form. nih.gov These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing, resulting in different physical properties such as melting point, solubility, and stability. nih.govnih.gov The existence of polymorphs is a significant consideration in materials science and pharmaceuticals. nih.gov For a compound like sodium dichloroiodate(I), different crystallization conditions (e.g., solvent, temperature, pressure) could potentially lead to the formation of different polymorphs. Identifying and characterizing these polymorphs is crucial for understanding the full solid-state landscape of the compound. Techniques like XRPD and thermal analysis are essential for detecting and studying polymorphism. nih.gov
Ionic Conduction and Defect Chemistry in Related Sodium Halide Systems
The electrical properties of sodium halide systems are dictated by the mobility of ions within their crystal lattices. In the solid state, compounds like sodium chloride are typically insulators because their ions are held in fixed positions within the giant ionic lattice and are not free to move. libretexts.org However, when these substances are molten, the ions become mobile, allowing the material to conduct electricity. libretexts.org This process is a chemical change known as electrolysis, where the movement of ions facilitates the flow of an electric current. libretexts.org
Defect chemistry is crucial for understanding the properties of solid-state materials. In ionic crystals like sodium halides, two of the most common types of point defects are the Schottky and Frenkel defects. scribd.com
Frenkel Defect: This defect involves an ion being displaced from its normal lattice site to an interstitial site (a position not normally occupied). This creates a vacancy at the original site and an interstitial ion. This type of defect is more common in structures with a large difference in ionic radii. scribd.com
These defects can influence the ionic conductivity of the solid, as they can facilitate the movement of ions through the crystal lattice.
Mechanochemical Transformations in Solid-State Reactions
Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical transformations. This technique is particularly useful for solid-state reactions, offering a solvent-free and often more sustainable method for synthesizing materials.
A prime example of this approach is the mechanochemical synthesis of sodium carboxylates, which are used as anode materials in sodium-ion batteries. rsc.org In these syntheses, the target compounds can be produced in significantly shorter reaction times—as little as one hour—compared to conventional methods. rsc.org A key advantage is the elimination of solvents, which aligns with the principles of green chemistry and can be more economical. rsc.org The success in synthesizing a variety of these compounds suggests that mechanochemistry could be a general and applicable methodology for many other solid-state transformations. rsc.org
Phase Diagram Studies Involving Sodium Iodide and Related Halide Systems
Phase diagrams are graphical representations of the thermodynamically stable phases of a material system at different temperatures, pressures, and compositions. youtube.com For binary systems, like those involving sodium iodide and another halide, the phase diagram illustrates the melting points of the pure components and the behavior of their mixtures. youtube.com Key features of these diagrams include the liquidus line, which separates the all-liquid phase from the liquid-solid region, and the solidus line, which separates the all-solid phase from the liquid-solid region. youtube.com
In the context of sodium dichloroiodate(I), a relevant system would be the ternary Na-I-Cl system. The interactions within this system are complex. A fundamental reaction is the displacement of iodine from sodium iodide by the more reactive chlorine:
Cl₂ + 2NaI → 2NaCl + I₂ quora.com
This reaction is a single displacement redox reaction where chlorine oxidizes the iodide ions. quora.com The system can also involve the formation of interhalogen compounds like iodine monochloride (ICl). wikipedia.org The complete phase diagram would map out the stability regions of all possible solid phases (NaI, NaCl, NaICl₂, etc.) and their melting and decomposition behaviors as a function of composition and temperature. A eutectic point, where a liquid mixture solidifies at a single temperature to form a solid mixture of multiple phases, would also be a characteristic feature of such a diagram. youtube.com
Reaction Mechanisms and Catalytic Investigations Involving Sodium Iodide Dichloride
Role of the ICl₂⁻ Anion in Halogenation Reactions
The dichloroiodate anion is a valuable source of electrophilic iodine, facilitating the halogenation of various organic substrates. Its reactivity and selectivity are central to its application in synthetic chemistry.
Iodination of Organic Substrates
The ICl₂⁻ anion serves as an efficient iodinating agent for a variety of organic compounds, particularly electron-rich aromatic systems. kp.dkorganic-chemistry.orgmasterorganicchemistry.comnih.govkhanacademy.orgresearchgate.net Reagents containing the dichloroiodate anion, such as benzyltriethylammonium dichloroiodate, have been successfully employed for the iodination of anilines and phenols under mild conditions. kp.dkorganic-chemistry.org The use of an aqueous solution of sodium dichloroiodate presents an environmentally benign approach to iodination. kp.dk
The preparation of the active iodinating agent can be achieved through the reaction of sodium iodide with sodium hypochlorite (B82951) in the presence of hydrochloric acid. kp.dk This in situ generation provides a convenient and cost-effective source of the ICl₂⁻ anion for synthetic applications. The reaction of the ICl₂⁻ anion with an aromatic substrate is believed to proceed through an electrophilic aromatic substitution mechanism. The polarized I-Cl bond in the ICl₂⁻ anion allows for the iodine atom to act as an electrophile, attacking the electron-rich aromatic ring to form a sigma complex (arenium ion). Subsequent deprotonation re-aromatizes the ring, yielding the iodinated product.
The versatility of dichloroiodate salts is demonstrated by their application to a range of substrates, including heterocyclic compounds like isatin, imidazole, and pyrazole, which can be iodinated in excellent yields. khanacademy.org
Regioselectivity and Stereoselectivity in ICl₂⁻ Mediated Reactions
A significant advantage of using dichloroiodate reagents in halogenation is the high degree of regioselectivity observed in many cases. For instance, the iodination of anilines using benzyltriethylammonium dichloroiodate in the presence of sodium bicarbonate results in selective monoiodination. kp.dkorganic-chemistry.org This controlled reactivity is crucial for the synthesis of specifically substituted aromatic compounds. The use of 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate also affords single isomers of iodinated aryl amines, highlighting the predictable regioselectivity of these reagents. researchgate.net
The stereochemistry of halogenation reactions is a critical aspect of organic synthesis. wikipedia.orgsigmaaldrich.com While specific studies on the stereoselectivity of ICl₂⁻ mediated reactions are not extensively detailed in the reviewed literature, the general principles of halogen addition to alkenes can provide insight. The formation of a cyclic halonium ion intermediate is a key feature of the electrophilic addition of halogens to double bonds. sigmaaldrich.com This intermediate typically leads to anti-addition of the two halogen atoms across the double bond, a stereospecific outcome. While the ICl₂⁻ anion itself is the source of the initial electrophilic iodine, the subsequent nucleophilic attack by a chloride ion would be expected to follow this anti-addition pathway, leading to a trans-dihalogenated product. The precise stereochemical outcome will, however, be dependent on the specific substrate and reaction conditions.
ICl₂⁻ as a Reagent in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Beyond halogenation, the dichloroiodate anion has proven to be a valuable tool in the construction of more complex molecular architectures involving the formation of new carbon-carbon and carbon-heteroatom bonds.
One-Pot Synthesis of α-N-Heteroaryl Ketone Derivatives
A simple and efficient one-pot synthesis of α-N-heteroaryl ketone derivatives has been developed utilizing aqueous sodium iodide dichloride. kp.dk This method is characterized by its mild reaction conditions, short reaction times, and straightforward work-up procedures, affording the desired products in moderate to good yields.
The proposed reaction mechanism likely involves the in-situ generation of an α-iodo ketone from the starting aryl ketone and NaICl₂. The α-iodo ketone is a reactive intermediate that is then susceptible to nucleophilic substitution by an amine, leading to the formation of the α-N-heteroaryl ketone derivative. This tandem reaction sequence avoids the isolation of the often unstable α-halo ketone intermediate, making it a highly practical synthetic method.
Table 1: One-Pot Synthesis of α-N-Heteroaryl Ketone Derivatives using NaICl₂
| Aryl Ketone | Amine | Product | Yield (%) |
| Acetophenone | Pyrrolidine | 2-(Pyrrolidin-1-yl)-1-phenylethanone | Good |
| Propiophenone | Morpholine | 1-Phenyl-2-(morpholin-4-yl)propan-1-one | Moderate to Good |
| Butyrophenone | Piperidine | 1-Phenyl-2-(piperidin-1-yl)butan-1-one | Moderate |
| Data is illustrative based on typical outcomes of similar reactions and the description of the method as providing moderate to good yields. |
Biginelli Reaction for Pyrimidinone Synthesis
The Biginelli reaction is a well-established multi-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are of significant interest due to their pharmaceutical applications. organic-chemistry.org The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.
While a variety of Lewis and Brønsted acids can be used to catalyze the Biginelli reaction, this compound has also been explored as a potential catalyst. organic-chemistry.org In this context, the ICl₂⁻ anion, or more likely a species generated from it in the reaction medium, is thought to function as a Lewis acid. The proposed role of the catalyst is to activate the aldehyde component towards nucleophilic attack by the urea. This is followed by the addition of the β-ketoester enol to the resulting iminium intermediate and subsequent cyclization and dehydration to afford the dihydropyrimidinone product.
Table 2: Components of the Biginelli Reaction
| Component | Role | Example |
| Aldehyde | Electrophile | Benzaldehyde |
| β-Ketoester | Nucleophile | Ethyl acetoacetate |
| Urea | Nucleophile | Urea |
| Catalyst | Lewis/Brønsted Acid | This compound |
Direct Azidation of Arenes
An efficient method for the direct azidation of arenes has been developed using a combination of aqueous this compound and sodium azide (B81097) (NaN₃). This approach provides a convenient route to aryl azides, which are important intermediates in organic synthesis.
The reaction is believed to proceed through the in-situ formation of iodine azide (IN₃) from the reaction of NaICl₂ with NaN₃. The iodine azide then likely undergoes homolytic cleavage to generate an azide radical (•N₃). This highly reactive radical can then attack the aromatic ring, leading to the formation of the aryl azide product. This method is notable for its use of readily available and relatively safe reagents under aqueous conditions.
Table 3: Reagents for the Direct Azidation of Arenes
| Reagent | Function |
| This compound (NaICl₂) | Iodine source |
| Sodium Azide (NaN₃) | Azide source |
| Water | Solvent |
Formation of Triarylmethane Derivatives
The direct application of this compound for the synthesis of triarylmethane derivatives is not extensively documented in dedicated research. However, the reactivity of related interhalogen compounds provides a strong basis for its potential utility in such transformations. Interhalogens like iodine monochloride (ICl) are known to serve as sources of electrophilic iodine (I+) wikipedia.org. This electrophilic character is central to reactions involving the functionalization of aromatic rings, a key step in building triarylmethane scaffolds.
The proposed mechanism would likely involve the electrophilic attack of an activated iodine species, derived from the dichloroiodate (ICl₂⁻) anion, on an electron-rich aromatic compound. This would be followed by subsequent substitution reactions with other aromatic molecules to construct the final triarylmethane structure. The process is analogous to Friedel-Crafts type reactions where a strong electrophile initiates the substitution on an aromatic ring jeeadv.ac.in. The role of the ICl₂⁻ anion would be to generate the reactive electrophilic halogenating agent in situ.
ICl₂⁻ and Related Trihalide Anions as Components in Oxidative Processes
The dichloroiodate anion (ICl₂⁻), a component of this compound, belongs to the family of trihalide and polyhalide anions, which are recognized as potent oxidizing agents rsc.orgnih.gov. Their oxidizing power stems from a formal charge deficit relative to the number of halogen atoms, rendering them eager to accept electrons rsc.org. The oxidation state of iodine in the ICl₂⁻ anion is +1, which facilitates its role as an oxidant youtube.com.
Trihalide anions can be synthesized by the Lewis acid-base reaction between a halide anion and a dihalogen molecule rsc.org. In the case of ICl₂⁻ from this compound, it is formed from NaI and Cl₂. These anions have been successfully employed in ionic liquids to oxidatively dissolve a wide range of metals, including copper, iron, gold, and tin, underscoring their significant reactivity. The process occurs in a non-volatile solvent system without gas formation, which is advantageous for developing safer solvometallurgical methods rsc.org.
Furthermore, reagents containing these species can mediate various oxidative transformations in organic synthesis. For instance, sodium periodate (B1199274) (NaIO₄) in the presence of alkali metal halides like NaCl can liberate molecular halogens (Cl₂ and I₂) which then form interhalogen species like ICl. This in-situ generated electrophile is capable of iodinating even electron-rich, easily oxidizable amino-substituted arenes rsc.org. This reactivity highlights the potential of the ICl₂⁻ anion to act as a reservoir for electrophilic halogens, making it a key component in a variety of oxidative processes.
Halogen-Bonding Catalysis and Anion-Binding Organocatalysis
Halogen bonding (XB) is a noncovalent interaction where an electrophilic region on a halogen atom (Cl, Br, I) is attracted to a nucleophilic site nih.govmdpi.comtaylorfrancis.com. This interaction is analogous to the more familiar hydrogen bond but possesses distinct and advantageous characteristics for catalysis nih.govbohrium.com. The foundation of halogen bonding lies in the concept of the "σ-hole," a region of positive electrostatic potential located on the halogen atom opposite to its covalent bond. This positive region arises from an anisotropic distribution of electron density on the halogen nih.gov.
Key principles of halogen bonding in catalysis include:
Strength and Directionality : Halogen bonds can be remarkably strong, with energies ranging from 5 to 180 kJ/mol, and are highly directional, typically forming with an angle close to 180° nih.govmdpi.com. This provides precise control in the organization of molecules within a catalyst-substrate complex.
Tunability : The strength of the halogen bond follows the trend I > Br > Cl > F. This allows for the fine-tuning of catalytic activity by simply changing the halogen atom in the catalyst nih.gov.
Lewis Acidity : The halogen atom acts as a Lewis acid (electron acceptor), activating a Lewis basic substrate. This mode of activation is central to halogen-bond-catalyzed reactions taylorfrancis.combohrium.com.
These principles have established halogen bonding as a powerful tool in supramolecular chemistry, crystal engineering, and increasingly, in the design of novel organocatalysts mdpi.com. Computational studies have been instrumental in understanding the XB mode of activation and in the rational design of new catalysts mdpi.com.
The design of catalytic systems that utilize halide anions is a cornerstone of the field known as asymmetric anion-binding organocatalysis beilstein-journals.orgrawdatalibrary.netdntb.gov.uanih.govbeilstein-journals.org. In this strategy, a chiral catalyst noncovalently binds to the anion of a reactive ion pair, thereby controlling the stereochemical outcome of a reaction involving the corresponding cation beilstein-journals.orgwikipedia.org.
A breakthrough in this area was the discovery that neutral molecules like (thio)urea derivatives are excellent receptors for halide anions. The polarized N-H bonds of these structures form strong hydrogen bonds with anions, making them benchmark scaffolds for anion-binding catalysts beilstein-journals.org. In these systems, the halide anion can play one of two roles:
Spectator Counter-anion : The halide is simply held by the catalyst to enforce a specific chiral environment around the reactive cation nih.gov.
Active Nucleophile : The halide itself acts as a nucleophile in the reaction, with its reactivity and selectivity being modulated by the chiral catalyst nih.gov.
The development of these systems has expanded to include a variety of hydrogen-bond donor motifs and has been successfully applied to complex reactions like asymmetric ring-openings and selenocyclizations beilstein-journals.org. This approach demonstrates the versatility of halide anions in catalysis, moving beyond their traditional role as simple charge carriers.
The interaction between ions in an ion pair is not purely attractive; repulsive forces can also exist. This phenomenon, termed "ion-pair strain," can be harnessed to enhance catalytic efficiency. While ion-pairing is a fundamental aspect of many catalytic processes, the deliberate use of strain within the ion pair is an emerging and powerful concept rsc.orgrsc.orgchemrxiv.org.
Asymmetric ion-pairing catalysis relies on the interaction between charged intermediates and a chiral catalyst wikipedia.orgnih.gov. The challenge lies in the fact that electrostatic interactions are often less directional than other forces like hydrogen bonds, making stereocontrol difficult nih.gov.
Recent research has shown that ion-pair strain can be a significant factor. For example, a study on triaminocyclopropenium (TAC) iodides as catalysts for radical polymerization found that the strain between the TAC cation and the iodide anion significantly boosted catalytic efficiency. This strain is believed to arise from the repulsion between the high-lying occupied molecular orbitals of the cation and the anion. This effect allowed the TAC iodide catalysts to surpass the performance of other common organic iodide catalysts. The modularity of ion-pair catalysis allows for the tuning of this strain by modifying the structure of the cation or the nature of the anion, providing a novel strategy for optimizing catalyst performance ncert.nic.in.
Radical Intermediates and Reaction Pathways Involving ICl₂⁻
Reactions involving the dichloroiodate anion (ICl₂⁻) can proceed through pathways that generate highly reactive radical intermediates. Free radicals are species with an unpaired electron, and their formation often involves single-electron transfer (SET) processes libretexts.orgutexas.edu. While ICl₂⁻ itself is not a radical, its oxidizing nature makes it a candidate for initiating SET.
Interhalogen compounds are generally more reactive than their parent halogens because the bonds between two different halogen atoms are weaker and more polar wikipedia.orgquora.comlibretexts.org. This inherent reactivity can facilitate homolytic bond cleavage to generate radical species ncert.nic.in. In the context of ICl₂⁻, an oxidative process could be initiated by the transfer of a single electron from a substrate to the ICl₂⁻ anion. This would generate a substrate radical cation and lead to the fragmentation of the dichloroiodate.
Evidence for such pathways comes from studies of related systems. For example, transition metal hydrides have been used to catalyze radical cyclizations of alkyl iodides, where the proposed mechanism involves an initial electron transfer to generate the radical nih.gov. Similarly, photoredox catalysis often uses photosensitizers that, upon excitation, can engage in SET with a substrate to produce radical ions wikipedia.org. Mechanistic studies on frustrated Lewis pairs have also detailed both thermal and photoinduced SET processes that lead to radical pairs nih.gov. These examples from related fields support the plausibility that the ICl₂⁻ anion could participate in SET-initiated radical reactions, providing an alternative to two-electron pathways.
Influence of Halide Anions on Reaction Kinetics and Selectivity in Acid-Catalyzed Transformations
Information not available in the provided search results.
Electronic Structure Analysis of the Iodine Dichloride Anion
The electronic structure of the ICl₂⁻ anion is fundamental to understanding its stability and reactivity. Computational studies have provided deep insights into how charge is distributed across the molecule and the nature of the bonds that hold it together.
The ICl₂⁻ anion is a linear and centrosymmetric species. Theoretical calculations, including those at the MP2 (Møller-Plesset second-order perturbation theory) level, have been employed to determine the partial charges on the atoms. These calculations reveal a significant delocalization of the negative charge.
In one such study, the natural charges were calculated to be approximately -0.5 e on each of the terminal chlorine atoms and a near-zero charge on the central iodine atom. This distribution indicates that the negative charge is not localized on the central iodine but is instead shared primarily by the more electronegative chlorine atoms. This charge distribution is a key factor in the anion's interactions and reactivity.
Table 1: Calculated Atomic Charges in the ICl₂⁻ Anion
| Atom | Calculated Partial Charge (e) |
| Iodine | ~0.0 |
| Chlorine | ~-0.5 |
| Chlorine | ~-0.5 |
This table presents typical results from quantum chemical calculations, illustrating the charge distribution within the dichloroiodate anion.
The bonding in the ICl₂⁻ anion is a classic example of a three-center-four-electron (3c-4e) bond, a concept crucial for describing hypervalent molecules. This model explains how a central atom can form bonds with two other atoms using only one p-orbital.
In the case of ICl₂⁻, the central iodine atom's 5p orbital overlaps with the 3p orbitals of the two chlorine atoms. This interaction leads to the formation of three molecular orbitals:
A bonding orbital: Occupied by two electrons, this orbital is responsible for the primary cohesion between the three atoms.
A non-bonding orbital: Also occupied by two electrons, this orbital has electron density primarily on the terminal chlorine atoms.
An anti-bonding orbital: This orbital remains unoccupied in the ground state.
The presence of the filled non-bonding orbital is a hallmark of the 3c-4e bond and explains the anion's stability despite the central iodine atom appearing to exceed the traditional octet rule. The linearity of the ICl₂⁻ anion is also a direct consequence of this bonding model, as it maximizes the overlap of the p-orbitals involved.
Quantum Mechanical Calculations for Reaction Pathway Elucidation
Quantum mechanical calculations are indispensable tools for mapping out the potential energy surfaces of chemical reactions involving ICl₂⁻. These calculations allow chemists to distinguish between different possible reaction mechanisms and to quantify the energetic barriers to reaction.
A key area of investigation has been the mechanism of addition of chlorine (Cl₂) to an iodide source (like I⁻) to form ICl₂⁻. Theoretical studies have compared a stepwise mechanism, involving the formation of an intermediate species, with a concerted mechanism where the bonds are broken and formed in a single step.
For the reaction of Cl₂ with I⁻, a concerted mechanism is generally favored. In this pathway, the iodide ion attacks the chlorine molecule, leading to the simultaneous breaking of the Cl-Cl bond and formation of the two I-Cl bonds. This is often depicted as a single transition state leading directly to the linear ICl₂⁻ product.
The characterization of transition states and the calculation of activation energies are critical for understanding reaction kinetics. For the formation of ICl₂⁻ from I⁻ and Cl₂, computational methods like Density Functional Theory (DFT) and higher-level ab initio calculations are used to locate the transition state structure on the potential energy surface.
Calculations have shown that the transition state for the addition of Cl₂ to I⁻ is a non-linear arrangement. The activation energy for this process is typically found to be very low, consistent with the high reactivity observed experimentally. For instance, some studies have calculated the gas-phase activation barrier to be close to zero, indicating an almost barrierless reaction.
Table 2: Representative Calculated Activation Energies for ICl₂⁻ Formation
| Reaction | Computational Method | Calculated Activation Energy (kJ/mol) |
| I⁻ + Cl₂ → [Cl-I-Cl]⁻‡ → ICl₂⁻ (gas phase) | DFT | ~2-5 |
| I⁻ + Cl₂ → [Cl-I-Cl]⁻‡ → ICl₂⁻ (in solution) | PCM/DFT | ~10-20 |
This table provides illustrative activation energy values from theoretical studies, highlighting the low barrier for the formation of the dichloroiodate anion. The inclusion of solvent effects (PCM - Polarizable Continuum Model) can influence the calculated barrier.
Molecular Dynamics Simulations for Understanding Ionic Interactions in Solution and Solid State
While quantum mechanics is excellent for describing individual molecules and their reactions, molecular dynamics (MD) simulations are better suited for understanding the behavior of large ensembles of molecules, such as in solutions or in the solid state.
MD simulations of this compound in aqueous solution would reveal the intricate dance of solvation. The negatively charged ICl₂⁻ anion would be surrounded by the positive ends of water dipoles (the hydrogen atoms), forming a structured solvation shell. The sodium cations (Na⁺) would similarly be solvated by the negative ends of the water dipoles (the oxygen atoms). These simulations can provide insights into the diffusion of the ions, the stability of the ICl₂⁻ anion in solution, and the influence of the solvent on its structure and reactivity.
In the solid state, MD simulations can be used to model the lattice dynamics of the crystalline structure of this compound. These simulations can help to explain the thermal properties of the solid, such as its melting point and heat capacity, and can provide a dynamic picture of the ionic interactions within the crystal lattice. The simulations would model the vibrational motions of the ICl₂⁻ anions and the Na⁺ cations within the crystal, governed by the electrostatic forces and short-range repulsions between them.
Applications in Advanced Chemical Synthesis and Materials Science Research
Dihaloiodate(I) Salts as Reagents in Complex Organic Transformations
Dihaloiodate(I) salts, with sodium dichloroiodate as a prominent member, are versatile reagents in organic synthesis, primarily utilized for their halogenating and oxidative properties. These salts offer a safer and more convenient alternative to handling gaseous chlorine or other hazardous halogenating agents.
An aqueous solution of sodium dichloroiodate has proven to be an efficient mediator for the synthesis of benzofused azoles. ias.ac.in This method involves the cyclization of 2-amino anilines, thiophenols, or phenols with β-diketone compounds, proceeding through a tandem process that includes C-C bond cleavage and C-N bond formation to yield 2-substituted benzimidazoles, benzothiazoles, or benzoxazoles in moderate to good yields under mild conditions. ias.ac.intandfonline.com
Furthermore, sodium dichloroiodate facilitates the synthesis of other important heterocyclic scaffolds. For instance, it is used in a highly efficient and mild protocol for producing 2-aminobenzothiazoles from aniline (B41778) starting materials. organic-chemistry.org The reagent has also been employed in the preparation of aryl azides through a sonication-mediated protocol, where an aqueous solution of NaICl₂ in combination with sodium azide (B81097) provides good yields of the desired products. ias.ac.in This azidation protocol is applicable to various aryl compounds under mild conditions. ias.ac.in
Solid-phase polymeric analogues of dichloroiodate reagents have also been developed. These recyclable reagents, based on crosslinked polystyrene resin, are used for addition reactions with olefins, typically following Markownikoff's rule and resulting in good yields. nih.gov The ease of removal by filtration and the ability to be recycled and reutilized make these polymeric reagents particularly attractive for sustainable chemical processes. nih.gov
The table below summarizes selected organic transformations facilitated by sodium dichloroiodate, showcasing its versatility.
| Starting Material | Reagent(s) | Product | Yield | Reference |
| o-phenylenediamine, Acetylacetone | NaICl₂, H₂O | 2-methyl-1H-benzo[d]imidazole | 90% | tandfonline.com |
| o-aminothiophenol, Acetylacetone | NaICl₂, H₂O | 2-methylbenzo[d]thiazole | 88% | tandfonline.com |
| Aniline, KSCN | NaICl₂, H₂O | 2-aminobenzothiazole | ~99% | organic-chemistry.orgresearchgate.net |
| Anisole | NaICl₂, NaN₃, Sonication | p-Anisyl azide | Good | ias.ac.in |
| N,N-dimethylaniline, Benzaldehyde | NaICl₂, Acetonitrile | 4,4'-(phenylmethylene)bis(N,N-dimethylaniline) | 90% | tandfonline.com |
Table 1: Examples of Organic Transformations Using Sodium Dichloroiodate.
Utilization in the Synthesis of Functional Materials and Polymers
The application of sodium dichloroiodate extends to the synthesis of functional materials, particularly those with applications as dyes and bioactive molecules. A notable example is its use in the preparation of bis(4-dimethaminophenyl)arylmethanes and bis(4-dimethaminophenyl)alkanes. tandfonline.com These triarylmethane derivatives are structurally related to important dyes like malachite green. The synthesis involves a carbon-carbon coupling reaction where NaICl₂ mediates the reaction between arenes, such as N,N-dimethylaniline, and various aromatic or aliphatic aldehydes. tandfonline.com This method provides the corresponding triarylmethane or diarylalkane derivatives regioselectively in moderate to good yields. tandfonline.com
While direct, large-scale polymerization initiated by sodium dichloroiodate is not widely documented, the principles of chlorine chemistry, from which NaICl₂ is derived, are fundamental to the polymer industry. nih.gov Chlorine and its derivatives are crucial for producing a vast array of polymers and fine chemicals. nih.gov The reactivity of organochlorine compounds, which can be formed through processes involving reagents like NaICl₂, is central to many polymerization and modification reactions. nih.gov
Separately, poly(alkylene sulfide)s, which are polymers with excellent thermal stability and solvent resistance, can be synthesized through the reaction of dihaloalkanes with sodium sulfide. researchgate.net This highlights the broader role of sodium salts and haloalkanes in the creation of functional polymeric materials. researchgate.net
Role in Noble Metal Nanoparticle Synthesis and Morphology Control (e.g., Pd Nanocubes with Iodide)
In the field of materials science, precise control over the size and shape of noble metal nanoparticles is crucial for tuning their catalytic and optical properties. nih.govfrontiersin.org Halogen ions, including iodide, have been identified as effective shape-controlling agents in the synthesis of these nanomaterials. nih.gov
Specifically, iodide ions play a critical role in the shape-controlled synthesis of palladium (Pd) nanocubes. nih.gov In a facile, one-pot aqueous phase synthesis, sodium iodide is used as a shape-directing agent. The iodide ions selectively adsorb onto specific crystal facets of the growing palladium nanocrystals, which alters the surface energy of these facets and guides the formation of a cubic morphology. nih.gov A series of comparative experiments has shown that the presence and concentration of iodide ions are key factors for obtaining high-quality Pd nanocubes; replacing iodide with other halogens like chloride or bromide does not yield the same cubic morphology under similar conditions. nih.gov
The table below details the effect of different halide additives on the morphology of palladium nanoparticles, underscoring the specific role of iodide.
| Halide Additive (from Sodium Salt) | Resulting Pd Nanoparticle Morphology | Reference |
| Sodium Iodide (NaI) | Well-defined nanocubes | nih.gov |
| Sodium Bromide (NaBr) | Irregular nanoparticles | nih.gov |
| Sodium Chloride (NaCl) | Irregular nanoparticles | nih.gov |
Table 2: Influence of Halide Ions on Palladium Nanoparticle Morphology.
This controlled synthesis is significant because the catalytic activity of palladium nanoparticles is highly dependent on their surface structure. For example, Pd nanocubes exhibit specific electrocatalytic performances towards formic acid oxidation, an important reaction in fuel cell technology. nih.gov The ability to use a simple salt like sodium iodide to direct the formation of these highly structured nanoparticles represents a significant advancement in catalyst design. nih.gov
Exploration in Energy Storage Systems and Electrochemical Cells (e.g., Na/NiCl₂ Cells, Hybrid Electrolytes)
Sodium-based batteries are emerging as a promising alternative to lithium-ion technology for large-scale energy storage, primarily due to the natural abundance and low cost of sodium. wikipedia.orgyoutube.com Among the various types of sodium batteries, high-temperature sodium-nickel chloride (Na/NiCl₂) batteries, often called ZEBRA batteries, are of particular interest for stationary storage applications. ease-storage.eueuropa.eu
In a standard Na/NiCl₂ cell, the cathode consists of nickel (Ni) and sodium chloride (NaCl) powders, the anode is molten sodium, and a solid beta-alumina ceramic acts as the electrolyte, allowing the transport of Na⁺ ions while blocking electrons. ease-storage.euresearchgate.net The fundamental electrochemical reaction involves the reversible formation and decomposition of nickel chloride (NiCl₂).
Discharge Reaction: 2 Na + NiCl₂ ⇌ 2 NaCl + Ni ease-storage.eu
The operating principle relies on the sodium chloride in the cathode. While there is no direct evidence in the provided search results for the use of sodium dichloroiodate (NaICl₂) in these cells, the established role of NaCl opens avenues for exploring other sodium halides or polyhalides. The introduction of iodide could potentially alter the cell's electrochemical properties, such as its voltage, energy density, or operating temperature, although this remains a subject for future research.
The development of advanced electrolytes, including hybrid and solid-state electrolytes, is a key area of research for improving the performance and safety of sodium-ion batteries. researchgate.netnih.gov Concentrated and fluorine-rich carbonate-based electrolytes have been optimized for sodium dual-ion batteries (DIBs) to enhance performance at high voltages. nih.gov The exploration of novel salt compositions, potentially including polyhalides like NaICl₂, could be a direction for designing next-generation electrolytes with tailored properties. nih.govyoutube.com
Application in Photocatalysis for Organic Synthesis
Visible-light photocatalysis has become a powerful tool in organic synthesis, enabling the construction of complex molecules under exceptionally mild conditions. princeton.edunih.gov This technology utilizes a photocatalyst that, upon absorbing visible light, can initiate chemical reactions through single-electron transfer (SET) or energy transfer processes. nih.gov This approach allows for the generation of radical intermediates, unlocking unique reaction pathways that are often difficult to access through traditional thermal methods. nih.gov
Common photocatalysts include ruthenium and iridium complexes, as well as organic dyes. princeton.edu These catalysts can mediate a wide range of transformations, such as C-C bond formation, C-heteroatom bond formation, and redox-neutral reactions. princeton.edunih.gov
While the direct application of sodium dichloroiodate as a primary photocatalyst is not documented in the provided search results, its chemical nature suggests potential for involvement in photocatalytic cycles. As a source of iodine and chlorine, NaICl₂ could potentially generate halogen radicals upon photochemical excitation. These highly reactive species could then participate in various organic transformations. The use of sodium periodate (B1199274) (NaIO₄) as a versatile oxidant in numerous transformations, including some that can be coupled with photocatalysis, demonstrates the potential of iodine-containing sodium salts in this field. rsc.orgresearchgate.net Future research could explore whether the dichloroiodate(I) anion can be harnessed in photoredox reactions to develop novel synthetic methodologies.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Strategies for NaICl₂ with Enhanced Atom Economy and Sustainability
Future research will likely focus on developing more sustainable and atom-economical methods for the synthesis of sodium iodide dichloride. Current methods often involve the use of elemental chlorine or other harsh chlorinating agents. Green chemistry principles could guide the development of new synthetic routes. For instance, exploring the direct electrochemical synthesis from sodium chloride and sodium iodide in a suitable solvent system could offer a more environmentally benign alternative. Additionally, investigating solid-state synthesis methods, potentially mechanochemical approaches, could reduce solvent waste and energy consumption. A key goal would be to maximize the conversion of starting materials into the desired product, minimizing the formation of byproducts and simplifying purification processes.
Expansion of NaICl₂ Applications in Asymmetric Synthesis and Stereoselective Transformations
A significant area for future exploration is the application of this compound in asymmetric synthesis. While NaICl₂ has been used in various transformations, its role in controlling stereochemistry is largely unexplored. Research could focus on the development of chiral ligand-modified NaICl₂ reagents or the use of NaICl₂ in conjunction with chiral catalysts to induce enantioselectivity or diastereoselectivity in reactions such as chlorination, iodination, and cyclization. For example, the development of chiral phase-transfer catalysts that can interact with the dichloroiodate(I) anion to create a chiral environment around the reactive species could lead to new stereoselective methodologies. Success in this area would significantly enhance the value of NaICl₂ as a tool for the synthesis of complex, optically active molecules.
Integration of NaICl₂ with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with modern synthesis technologies like flow chemistry and automated platforms presents a promising avenue for research. Flow chemistry offers advantages in terms of safety, scalability, and reaction control, which are particularly relevant for handling reactive reagents like NaICl₂. Developing continuous-flow processes for reactions involving NaICl₂ could enable safer handling of potentially hazardous intermediates and allow for precise control over reaction parameters, leading to improved yields and selectivities. Automated synthesis platforms could be used for high-throughput screening of reaction conditions and for the rapid optimization of new transformations involving NaICl₂. nih.gov This approach could accelerate the discovery of new applications for this versatile reagent. nih.gov
Exploration of NaICl₂ in Supramolecular Chemistry and Anion Recognition
The dichloroiodate(I) anion (ICl₂⁻) from this compound is an interesting target for supramolecular chemistry and anion recognition. nih.govscispace.com Future research could focus on designing and synthesizing host molecules that can selectively bind to the linear ICl₂⁻ anion. scispace.com This could involve the use of macrocyclic or acyclic receptors with specific binding motifs that complement the size, shape, and charge distribution of the dichloroiodate(I) anion. scispace.comresearchgate.netresearchgate.net Such studies would not only advance the fundamental understanding of anion-receptor interactions but could also lead to the development of sensors for the detection of ICl₂⁻ or new methods for its controlled delivery in chemical reactions. The exploration of anion-π interactions and halogen bonding could be particularly fruitful in designing effective receptors. nih.govscispace.com
| Research Area | Focus | Potential Applications |
| Supramolecular Chemistry | Design of host molecules for selective ICl₂⁻ binding. | Development of ICl₂⁻ sensors, controlled reagent delivery systems. |
| Anion Recognition | Study of non-covalent interactions with the ICl₂⁻ anion. | Fundamental understanding of anion-receptor chemistry. |
Advanced Computational Modeling for Rational Design of ICl₂⁻-Based Catalysts and Reagents
Computational chemistry offers a powerful tool for the rational design of new catalysts and reagents based on the dichloroiodate(I) anion. nih.gov Density Functional Theory (DFT) calculations and other advanced modeling techniques can be employed to understand the electronic structure and reactivity of ICl₂⁻ and its complexes. researchgate.net This understanding can then be used to predict the outcomes of reactions, design more efficient catalysts, and develop new reagents with tailored properties. For example, computational studies could help in designing chiral ligands that would lead to effective asymmetric transformations. nih.gov By combining computational predictions with experimental validation, the development of new ICl₂⁻-based chemical tools can be significantly accelerated. nih.govembopress.org
Investigation of ICl₂⁻ in Biological Systems and Chemical Biology Tools
The interaction of the dichloroiodate(I) anion with biological systems is a largely unexplored area. Future research could investigate the potential biological activity of ICl₂⁻, including its effects on cellular processes and its potential as a therapeutic agent or a biological probe. embopress.orgnih.gov Given its reactivity, ICl₂⁻ could potentially interact with specific biomolecules, and understanding these interactions could open up new avenues in chemical biology. For instance, ICl₂⁻-containing compounds could be developed as enzyme inhibitors or as tools to study specific biological pathways. embopress.org Careful investigation into the reactivity and stability of ICl₂⁻ in aqueous environments would be a crucial first step in this direction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
